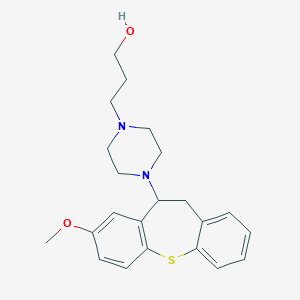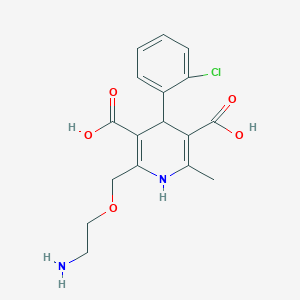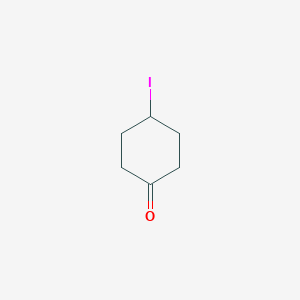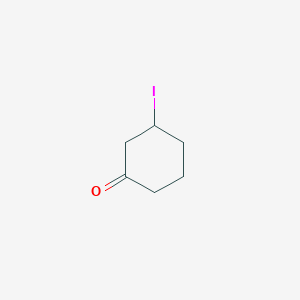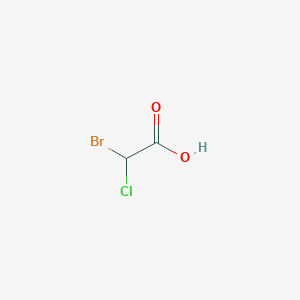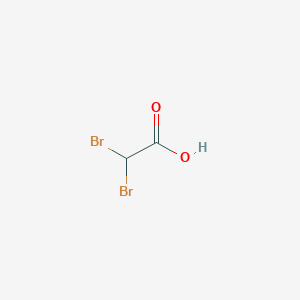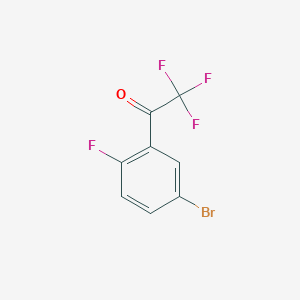
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
概要
説明
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C₈H₆BrFO . It’s an important organic intermediate used in pharmaceuticals .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods . Another process for the preparation of a similar compound, 5-bromo-2-fluorobenzeneboronic acid, which is useful as an intermediate in the preparation of a non-ester pyrethroid compound, has been disclosed .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .科学的研究の応用
Synthesis and Chemical Reactions
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone and similar compounds are actively involved in various chemical synthesis processes. For instance, they have been used in the Grignard reaction, a critical method in organic synthesis. In one study, the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane with ketones in the presence of magnesium resulted in unusual reaction products, suggesting an alternative reaction pathway involving primary Grignard reagents reacting with excess halothane rather than the ketone. This process led to the formation of several fluorine compounds, demonstrating the complex and intricate nature of these chemical reactions (Takagi et al., 1992).
Chemoenzymatic Synthesis
The compound and its derivatives have been used in chemoenzymatic synthesis, which combines chemical and enzymatic steps. A series of 1‐aryl‐2,2,2‐trifluoroethanones were synthesized and then subjected to bioreduction using stereocomplementary alcohol dehydrogenases. This process led to the efficient and selective production of (R)-alcohols and (S)-enantiomers, providing a stereoselective route towards specific inhibitors and demonstrating the utility of these compounds in complex chemical syntheses (González-Martínez et al., 2019).
Material Synthesis
Compounds like 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone have been utilized in material synthesis. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from a related compound demonstrated the potential of these compounds in creating materials with specific structures and properties, confirmed by methods like IR and 1H NMR (Tan Bin, 2010).
Pharmaceutical Research
In pharmaceutical research, these compounds have been used in the synthesis and study of various drug precursors and active substances. For instance, the resolution of a nonsteroidal antiandrogen and the determination of the active enantiomer's absolute configuration involved the use of related fluorine compounds. This highlights the role of such compounds in developing and understanding potential therapeutic agents (Tucker & Chesterson, 1988).
Organometallic Synthesis
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone and its derivatives are also pivotal in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been used as a starting material for various synthetically useful reactions, highlighting the versatility of these compounds in creating complex organometallic structures (Porwisiak & Schlosser, 1996).
特性
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXLGFRBKOYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463830 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
617706-15-7 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

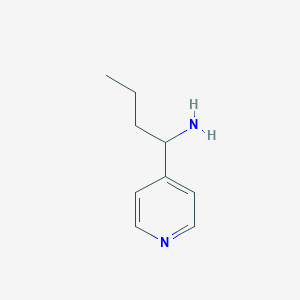
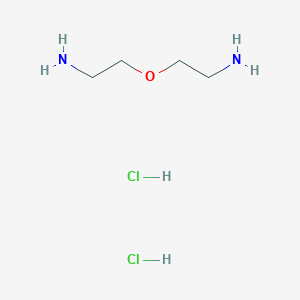
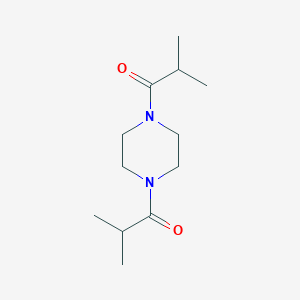
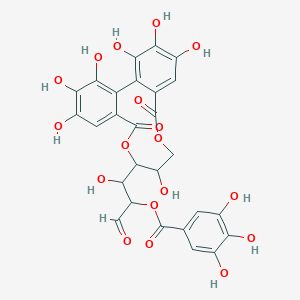
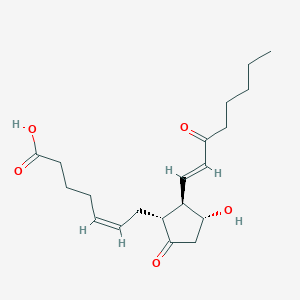
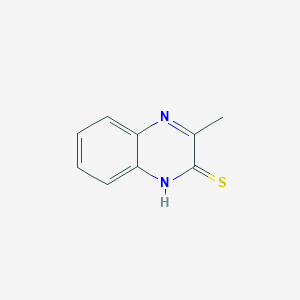
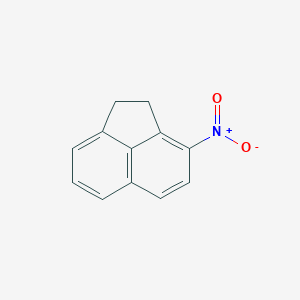
![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)
